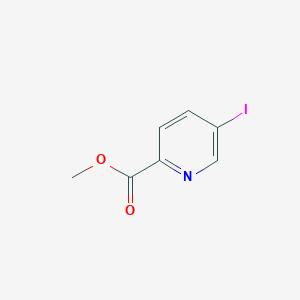
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
概要
説明
“Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” is a chemical compound with the molecular formula C12H16ClNO4 . It is also known as "Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves heating a solution of “this compound” and formamidine acetate in ethanol at reflux for several hours . This compound is also used as an intermediate in the synthesis of gefitinib .科学的研究の応用
Conformational Studies
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate and related compounds have been studied for their conformational properties. For example, the principal conformations of some ortho-substituted diphenyl ethers, including compounds similar in structure to this compound, were investigated using nuclear magnetic resonance, infrared, and ultraviolet spectra. These studies revealed that these compounds primarily adopt specific conformations due to their structural characteristics (Chandler et al., 1964).
Synthesis and Evaluation as Antimitotic Agents
Compounds with structural similarities to this compound have been synthesized and evaluated for their potential as antimitotic agents. For instance, 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles were synthesized and found to be potent antiproliferative agents that target tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Synthesis of Pharmaceutical Intermediates
The synthesis of various benzoic acid derivatives, including those structurally related to this compound, has been reported. These compounds serve as intermediates in the synthesis of pharmaceuticals. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was achieved through a multi-step process starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of compounds structurally related to this compound. For instance, new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, with some compounds demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).
Improved Synthesis Processes
There have been developments in the improved synthesis of related compounds, aiming at higher yields and more efficient processes. For example, a new industrial synthesis of metoclopramide involved the preparation of methyl 4-amino-2-methoxybenzoate through methylation, followed by chlorination and condensation steps (Murakami et al., 1971).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-10-6-8(12(15)17-2)9(14)7-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAMTEYWDWYKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)
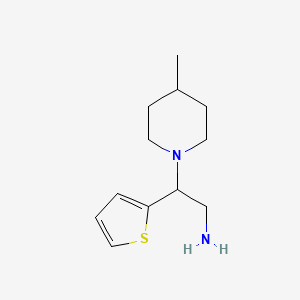
![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)
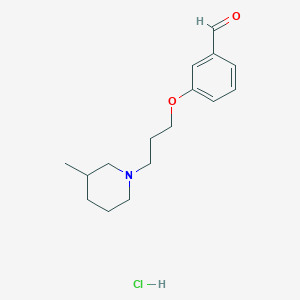

![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)
![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)
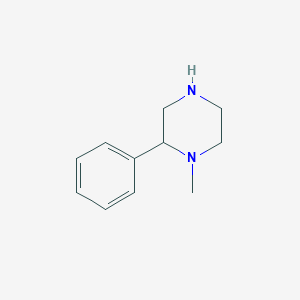
![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)
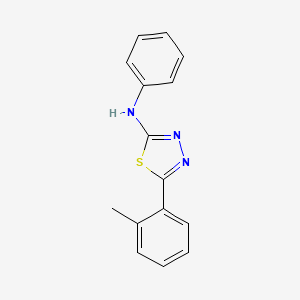
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

